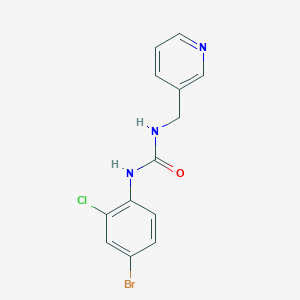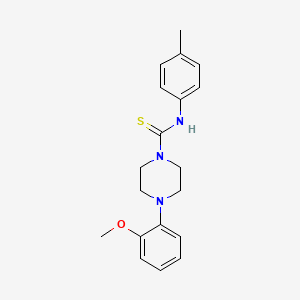
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone, also known as CNMOM, is a synthetic compound that has been studied extensively in scientific research. It has shown potential for use in various applications, including as a pharmaceutical intermediate, a pesticide, and a fluorescent probe.
Wirkmechanismus
The mechanism of action of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone varies depending on its application. In pharmaceutical research, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. In antitumor research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. As a fluorescent probe, this compound binds to metal ions, causing a change in its fluorescence properties that can be detected and quantified.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In bacterial cells, it disrupts the cell membrane, leading to cell death. In fungal cells, it inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. In cancer cells, it induces apoptosis through the activation of caspase enzymes. As a fluorescent probe, it allows for the detection and quantification of metal ions in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone is its versatility. It can be used in a variety of applications, including as a pharmaceutical intermediate, a pesticide, and a fluorescent probe. Additionally, it has shown promising results in each of these applications. However, one limitation is its potential toxicity. This compound has been shown to be toxic to some bacterial and fungal cells, as well as to some mammalian cells. This toxicity must be taken into account when designing experiments using this compound.
Zukünftige Richtungen
There are many potential future directions for research on (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone. In pharmaceutical research, it could be further developed as a potential drug candidate for the treatment of bacterial and fungal infections, as well as for cancer. In pesticide research, it could be further tested for its efficacy and safety in controlling agricultural pests. In fluorescent probe research, it could be used to detect and quantify other metal ions in biological samples. Additionally, further research could be done to better understand the mechanism of action and toxicity of this compound.
In conclusion, this compound is a versatile compound that has shown potential for use in various scientific research applications. Its synthesis method has been optimized to produce high yields of pure compound, and its mechanism of action and biochemical and physiological effects have been extensively studied. While it has shown promising results in its various applications, its potential toxicity must be taken into account. There are many potential future directions for research on this compound, including its further development as a drug candidate, pesticide, and fluorescent probe, as well as further study of its mechanism of action and toxicity.
Synthesemethoden
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitrobenzoyl chloride with 4-methoxyphenylmagnesium bromide, or the reaction of 2-chloro-4-nitrobenzoic acid with 4-methoxybenzyl alcohol in the presence of a dehydrating agent. These methods have been optimized to produce high yields of this compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has been studied extensively for its potential as a pharmaceutical intermediate. It has been shown to have antibacterial, antifungal, and antitumor activity, making it a promising candidate for the development of new drugs. This compound has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. Additionally, it has been investigated as a pesticide for the control of agricultural pests.
Eigenschaften
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)12-7-4-10(16(18)19)8-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBNPTXYNQBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)

![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)



![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)